molecular formula C9H12F3N3O2 B13446595 3-(Pyrimidin-4-yl)propan-1-amine, trifluoroacetic acid

3-(Pyrimidin-4-yl)propan-1-amine, trifluoroacetic acid

Cat. No.: B13446595
M. Wt: 251.21 g/mol
InChI Key: PJWVUPNCEDYYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid is a compound that combines a pyrimidine ring with a propylamine side chain, stabilized by trifluoroacetic acid. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-4-yl)propan-1-amine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. Trifluoroacetic acid is often used as a catalyst to facilitate the reaction. Microwave-assisted reactions and Vilsmeier–Haack conditions are commonly employed to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a catalyst under microwave conditions can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions with halogens or other nucleophiles are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogenating agents such as bromine or chlorine are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to active sites, inhibiting enzyme activity and affecting various biochemical pathways. The propylamine side chain enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid is unique due to its combination of a pyrimidine ring with a propylamine side chain, which enhances its biological activity and specificity. The use of trifluoroacetic acid as a stabilizing agent further distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H12F3N3O2

Molecular Weight

251.21 g/mol

IUPAC Name

3-pyrimidin-4-ylpropan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11N3.C2HF3O2/c8-4-1-2-7-3-5-9-6-10-7;3-2(4,5)1(6)7/h3,5-6H,1-2,4,8H2;(H,6,7)

InChI Key

PJWVUPNCEDYYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.